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Compound of Interest

Compound Name: 1-Cyclohexylpiperidine

Cat. No.: B1196802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacological overview of various hydroxylated

derivatives of phencyclidine (PCP). The data presented is intended to inform research and drug

development by offering a side-by-side comparison of the binding affinities and in vivo effects

of these compounds. The information is compiled from preclinical studies and focuses on the

interactions of these derivatives with key central nervous system receptors.

Introduction to Hydroxylated PCP Derivatives
Phencyclidine (PCP) is a well-known dissociative anesthetic that acts primarily as a non-

competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its psychoactive effects

have led to its classification as a controlled substance. The metabolism of PCP in the body

often involves hydroxylation, leading to the formation of various hydroxylated derivatives.

These metabolites can exhibit pharmacological profiles that differ significantly from the parent

compound, influencing their potency, duration of action, and potential for therapeutic or adverse

effects. This guide focuses on the comparative pharmacology of synthetically produced

hydroxylated PCP analogs to understand their structure-activity relationships.

Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities of hydroxylated PCP derivatives

for the PCP binding site on the NMDA receptor, the mu-opioid receptor, and muscarinic

cholinergic receptors. The data are presented as IC50 values, which represent the
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concentration of the drug that inhibits 50% of the binding of a specific radioligand to its

receptor.

Table 1: Inhibition of [3H]PCP Binding in Rat Brain Homogenates[1]

Compound IC50 (nM)

Phencyclidine (PCP) 20

m-hydroxy-PCP 2.5

p-hydroxy-PCP 200

o-hydroxy-PCP 1600

4-hydroxy-PCP (piperidine) 200

cis-3-hydroxy-PCP (cyclohexyl) 180

trans-3-hydroxy-PCP (cyclohexyl) 180

cis-4-hydroxy-PCP (cyclohexyl) 1500

trans-4-hydroxy-PCP (cyclohexyl) 1500

Table 2: Inhibition of [3H]Morphine Binding in Rat Brain Homogenates[1]
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Compound IC50 (µM)

Phencyclidine (PCP) >100

m-hydroxy-PCP 0.23

p-hydroxy-PCP >100

o-hydroxy-PCP >100

4-hydroxy-PCP (piperidine) >100

cis-3-hydroxy-PCP (cyclohexyl) >100

trans-3-hydroxy-PCP (cyclohexyl) >100

cis-4-hydroxy-PCP (cyclohexyl) >100

trans-4-hydroxy-PCP (cyclohexyl) >100

Table 3: Inhibition of [3H]Quinuclidinyl Benzylate (QNB) Binding in Rat Brain Homogenates[1]

Compound IC50 (µM)

Phencyclidine (PCP) 2.0

m-hydroxy-PCP 4.0

p-hydroxy-PCP 50

o-hydroxy-PCP 50

4-hydroxy-PCP (piperidine) 20

cis-3-hydroxy-PCP (cyclohexyl) 25

trans-3-hydroxy-PCP (cyclohexyl) 25

cis-4-hydroxy-PCP (cyclohexyl) 30

trans-4-hydroxy-PCP (cyclohexyl) 30

Summary of Structure-Activity Relationships:
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Hydroxylation of PCP generally leads to a decrease in affinity for the [3H]PCP binding site, with

potency being reduced by a factor of 10 to 80.[2] A notable exception is the meta-hydroxy

derivative (m-hydroxy-PCP), which exhibits an affinity for the [3H]PCP binding site that is 8

times higher than that of PCP itself.[2] Furthermore, m-hydroxy-PCP displays a significantly

increased affinity for the mu-opioid receptor, being 430 times more potent than PCP in this

regard.[2] In contrast, hydroxylation generally results in a considerable decrease in affinity for

the muscarinic receptor.[2]

Experimental Protocols
Radioligand Binding Assays
The following protocol was adapted from the methods described by Kamenka et al. (1982) for

the assessment of binding affinities of hydroxylated PCP derivatives in rat brain homogenates.

[1]

1. Preparation of Rat Brain Homogenates:

Male Sprague-Dawley rats (200-250 g) were decapitated.

The brains were rapidly removed and homogenized in 10 volumes of ice-cold 0.32 M

sucrose.

The homogenate was centrifuged at 1,000g for 10 minutes.

The resulting supernatant was then centrifuged at 20,000g for 20 minutes.

The pellet was resuspended in 50 mM Tris-HCl buffer (pH 7.4) and used for the binding

assays.

2. [3H]PCP Binding Assay:

Aliquots of the brain homogenate (0.2 mg of protein) were incubated with 2 nM [3H]PCP in a

final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4).

Incubations were carried out for 15 minutes at 25°C.

Non-specific binding was determined in the presence of 100 µM PCP.
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The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters.

Filters were washed three times with 5 ml of ice-cold buffer.

Radioactivity retained on the filters was measured by liquid scintillation counting.

3. [3H]Morphine Binding Assay:

Brain homogenates were incubated with 2 nM [3H]morphine in 50 mM Tris-HCl buffer (pH

7.4) in a final volume of 1 ml.

Incubations were performed for 20 minutes at 25°C.

Non-specific binding was determined in the presence of 1 µM levorphanol.

The assay was terminated by filtration as described for the [3H]PCP binding assay.

4. [3H]Quinuclidinyl Benzylate (QNB) Binding Assay:

Brain homogenates were incubated with 0.2 nM [3H]QNB in 50 mM sodium phosphate buffer

(pH 7.4) in a final volume of 2 ml.

Incubations were carried out for 60 minutes at 25°C.

Non-specific binding was determined in the presence of 1 µM atropine.

The assay was terminated by filtration as described above.

Mouse Rotarod Assay
The rotarod assay is a standard method to assess motor coordination and ataxia in rodents,

which are characteristic in vivo effects of PCP and its analogs. The following protocol is a

generalized procedure typically used for such assessments.

1. Apparatus:

A rotating rod apparatus with a diameter of approximately 3 cm and a non-slippery surface.

The speed of rotation should be adjustable.
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2. Procedure:

Male Swiss mice (20-25 g) are used for the assay.

Prior to testing, mice are trained on the rotarod at a low, constant speed (e.g., 5 rpm) for a

set period (e.g., 2 minutes) to acclimatize them to the apparatus.

On the test day, a baseline latency to fall is determined for each mouse.

The hydroxylated PCP derivatives or vehicle are administered to the mice (e.g., via

intraperitoneal injection).

At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the mice

are placed back on the rotarod, which is set to a constant speed (e.g., 10 rpm).

The latency to fall from the rod is recorded for each mouse, with a pre-determined cut-off

time (e.g., 180 seconds).

The ED50, the dose at which 50% of the mice fall from the rotarod within the cut-off time, can

be calculated to compare the potencies of the different compounds.

Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways associated with the receptors

targeted by hydroxylated PCP derivatives.
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Caption: NMDA Receptor Signaling Pathway.
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Caption: Opioid Receptor Signaling Pathway.
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Caption: Muscarinic Receptor Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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